Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Description
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) ring system. Its molecular formula is C₆H₁₀ClNO₃ (calculated from evidence in CAS No. 909186-56-7 and related data), with a molecular weight of 179.60 g/mol . Key properties include:
- CAS No.: 909186-56-7 (stereoisomer-specific variants include 31560-06-2 for the (1S,4S)-configuration) .
- Stereochemistry: The (1S,4S)-configuration is commonly utilized in synthetic routes, as highlighted in catalytic applications and intermediate synthesis .
- Synthesis: Prepared via nucleophilic substitution reactions, e.g., reacting methyl 2-chloropyrimidine-4-carboxylate with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in dioxane .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
UZCNEXGQQSRNRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various electrophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, which can be further functionalized to create a variety of bicyclic structures .
Scientific Research Applications
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of bicyclic heterocycles. Key structural analogues include:
Key Observations :
- Ring Size and Substituents : The bicyclo[2.2.1] framework in the target compound provides greater rigidity compared to larger bicyclo[3.2.1] systems, enhancing binding affinity in drug design .
- Electronic Effects : The oxa-aza combination in the target compound introduces polarity, improving solubility over fully hydrocarbon-based analogues like quinuclidine .
Spectral and Physicochemical Data
Biological Activity
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, also known as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic ring system that includes a pyridine and a pyrrole ring, contributing to its distinct reactivity profiles. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 135.59 g/mol |
| CAS Number | 31560-06-2 |
| Appearance | White to off-white solid |
| Purity | ≥98.0% |
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the hydrolysis of acetylcholine in the synaptic cleft.
Inhibition of Acetylcholinesterase
Research indicates that compounds with similar structures exhibit significant AChE inhibition, which can lead to increased levels of acetylcholine, enhancing cholinergic transmission:
- IC50 Values : Studies show that derivatives of this compound can have IC50 values ranging from 38.98 µM to over 300 µM for AChE inhibition, suggesting moderate potency compared to established inhibitors like rivastigmine .
Neuroprotective Effects
The inhibition of AChE may confer neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function and memory retention.
Toxicological Profile
Despite its potential therapeutic benefits, the compound exhibits toxicity at certain concentrations:
Synthesis and Applications
A study by Garsi et al. (2022) highlights the synthesis of various substituted derivatives from methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, demonstrating its utility as a platform for developing new pharmaceuticals .
Comparative Analysis with Other Compounds
A comparative analysis was conducted on the AChE inhibitory activity of several carbamate derivatives, including methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Methyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane | 38.98 | Strong AChE inhibition |
| Rivastigmine | <100 | Established AChE inhibitor |
| Galantamine | <200 | Established AChE inhibitor |
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Answer : The synthesis involves cyclization reactions starting from precursors like trans-4-hydroxy-L-proline. Key steps include:
- Cyclization : Use LiBH4 in 1,2-dimethoxyethane at 0°C to room temperature for 4 hours (93% yield) .
- Esterification : Methylation with CH₂N₂ in methanol achieves 98% yield under ambient conditions .
- Hydrochloride Salt Formation : Treatment with HCl under hydrogenation (10% Pd/C, H₂) ensures stability and solubility .
- Optimization : Adjust solvent polarity (e.g., THF vs. DME) and catalyst loading to improve selectivity. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How does the compound's stereochemistry influence its biological activity, and what analytical methods validate its configuration?
- Answer : The (1S,4S) stereochemistry enhances binding affinity to biological targets like bacterial enzymes. Validation methods include:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
- Impact : Stereochemical purity is critical for activity; even minor enantiomeric impurities can reduce efficacy by 50% in enzyme inhibition assays .
Q. What are the primary biological screening models used to evaluate its antimicrobial properties?
- Answer : Standard assays include:
- MIC Determination : Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains via broth microdilution .
- Mechanistic Studies : β-lactamase inhibition assays (spectrophotometric monitoring at 482 nm) confirm target engagement .
- Data Interpretation : Compare IC₅₀ values with clinical β-lactams (e.g., penicillin G) to assess potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Answer : Discrepancies (e.g., 85–98% yields) arise from:
- Catalyst Purity : Pd/C activity varies with particle size (e.g., 10% Pd/C vs. 5% Pd/C) .
- Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates better than dioxane .
Q. What advanced techniques elucidate the compound's mechanism in neuropharmacological applications?
- Answer :
- Electrophysiology : Patch-clamp assays on GABAₐ receptors quantify chloride ion flux inhibition .
- In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents assess anticonvulsant activity (ED₅₀ values < 50 mg/kg) .
- Data Integration : Cross-validate with molecular docking (AutoDock Vina) to correlate binding scores (ΔG < -8 kcal/mol) with experimental IC₅₀ .
Q. How can structural analogs be leveraged to improve metabolic stability without compromising activity?
- Answer :
- Analog Design : Replace the ester group with bioisosteres (e.g., amides, carbamates) to resist esterase hydrolysis .
- SAR Analysis : Compare logP (calculated via ChemAxon) and clearance rates (microsomal stability assays) .
- Case Study : Methyl → ethyl substitution increases plasma half-life from 1.2 to 3.5 hours in rat models .
Methodological Recommendations
- Stereochemical Purity : Always validate via [α]D measurements and chiral HPLC before biological assays .
- Data Reproducibility : Report solvent grades, catalyst sources, and equipment models (e.g., HPLC column lot) .
- Advanced Modeling : Use QM/MM simulations (Gaussian 16) to predict reactive intermediates in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
